6-Bromo vs. 8-Bromo Regioisomer: Differential Sensitivity in HIV-1 Integrase ALLINI-Resistant Mutants
A study on HIV-1 integrase allosteric inhibitors (ALLINIs) revealed a critical difference in potency between the 6-bromo and 8-bromo regioisomers when tested against a drug-resistant mutant virus. The compound with a bromine at the 6-position experienced a significant loss of potency when challenged with the ALLINI-resistant IN A128T mutant virus. In contrast, the 8-bromo analog retained full effectiveness against the same mutant [1]. This indicates that the 6-bromo substitution pattern, while beneficial for activity against wild-type virus, can be a liability in the context of certain resistance mutations.
| Evidence Dimension | Antiviral potency against ALLINI-resistant HIV-1 IN A128T mutant virus |
|---|---|
| Target Compound Data | Significant loss of potency |
| Comparator Or Baseline | 8-bromo analog |
| Quantified Difference | 8-bromo analog retained full effectiveness; 6-bromo analog had significantly reduced potency |
| Conditions | In vitro cell-based assay using ALLINI-resistant HIV-1 IN A128T mutant virus [1] |
Why This Matters
This data is critical for researchers developing HIV integrase inhibitors, as it highlights a specific resistance pathway associated with the 6-bromo substitution, guiding rational drug design and the selection of backup scaffolds.
- [1] Demers, E., et al. (2022). Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses, 14(7), 1466. View Source
